molecular formula C11H13N2NaO2 B7751245 Sodium;4-piperazin-1-ylbenzoate

Sodium;4-piperazin-1-ylbenzoate

Cat. No.: B7751245
M. Wt: 228.22 g/mol
InChI Key: OFSAAOMACOKIIT-UHFFFAOYSA-M
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Description

Sodium;4-piperazin-1-ylbenzoate is a chemical compound that features a piperazine ring attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-piperazin-1-ylbenzoate typically involves the reaction of 4-piperazin-1-ylbenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-piperazin-1-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoate moiety, potentially converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Sodium;4-piperazin-1-ylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of polymers and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of Sodium;4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-piperazin-1-ylbenzoic acid: The parent compound without the sodium salt.

    N-alkylpiperazines: Compounds with alkyl groups attached to the piperazine ring.

    Benzylpiperazines: Compounds where the piperazine ring is attached to a benzyl group instead of a benzoate.

Uniqueness

Sodium;4-piperazin-1-ylbenzoate is unique due to the presence of both the piperazine ring and the benzoate moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

sodium;4-piperazin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.Na/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSAAOMACOKIIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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